molecular formula C6H6Cl2N2O2 B1374894 3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride CAS No. 212378-43-3

3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride

Cat. No.: B1374894
CAS No.: 212378-43-3
M. Wt: 209.03 g/mol
InChI Key: VEGDOVZENKUHQF-UHFFFAOYSA-N
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Description

3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H5ClN2O2·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 3-Amino-2-pyridinecarboxylic acid followed by the introduction of a hydrochloride group. One common method involves the reaction of 3-Amino-2-pyridinecarboxylic acid with thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Hydrochloric Acid (HCl): Used to form the hydrochloride salt.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid groups on the pyridine ring, which allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-amino-5-chloropyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2.ClH/c7-3-1-4(8)5(6(10)11)9-2-3;/h1-2H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGDOVZENKUHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718818
Record name 3-Amino-5-chloropyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212378-43-3
Record name 3-Amino-5-chloropyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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